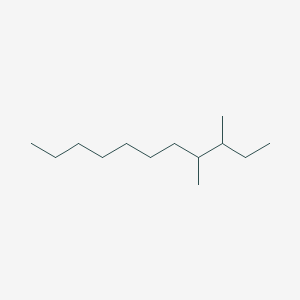
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one, also known as EIDD-2801, is a small molecule drug that has shown promising results in the treatment of viral infections. It is a nucleoside analog that works by inhibiting the replication of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Mechanism of Action
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one works by inhibiting the replication of RNA viruses through the incorporation of its active metabolite, EIDD-1931, into viral RNA. This incorporation leads to the introduction of mutations in the viral genome, which can result in non-functional viral proteins and the inhibition of viral replication.
Biochemical and Physiological Effects:
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. In addition, it has been shown to have good oral bioavailability and to be rapidly metabolized to its active form, EIDD-1931. 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its broad-spectrum activity against multiple RNA viruses, which makes it a potentially useful tool for studying the replication and pathogenesis of these viruses. In addition, its safety profile and good oral bioavailability make it a promising candidate for clinical trials. However, one limitation of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its high cost of synthesis, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for the research and development of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the availability of the compound for research and clinical use. Another area of interest is the evaluation of the efficacy of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one in clinical trials for the treatment of viral infections, including COVID-19. In addition, the potential use of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one as a prophylactic agent to prevent viral infections is an area of ongoing research. Finally, the development of analogs of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one with improved potency and selectivity may lead to the discovery of new antiviral agents.
Synthesis Methods
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one can be synthesized using a multi-step process that involves the reaction of ethyl isopropyl ketone with hydroxylamine hydrochloride to form 4-ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. The compound can be further purified using chromatography techniques to obtain a high-purity product.
Scientific Research Applications
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been extensively studied in preclinical models and has shown potent antiviral activity against a range of RNA viruses. It has been shown to be effective in reducing viral load and improving survival rates in animal models of coronavirus and influenza virus infections. In addition, 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a broad-spectrum activity against multiple strains of coronaviruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
properties
CAS RN |
18443-37-3 |
|---|---|
Product Name |
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethyl-3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6-7(10)11-8-9(6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
XGSKXINDDCMUOC-UHFFFAOYSA-N |
SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Canonical SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Other CAS RN |
18443-37-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
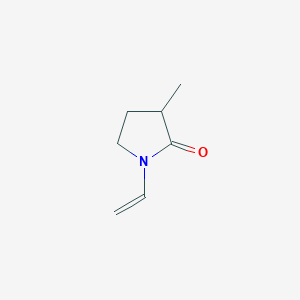

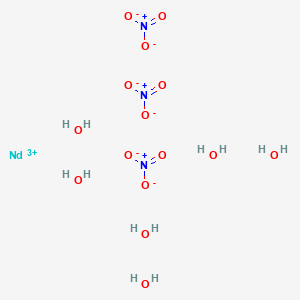
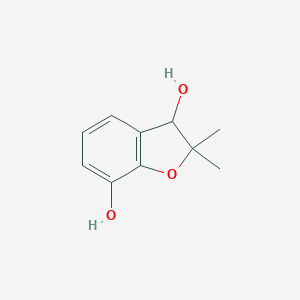
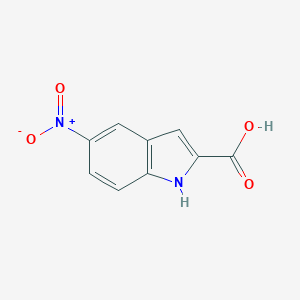
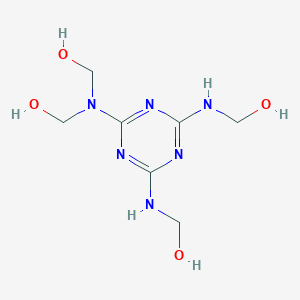
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
